tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O6S and its molecular weight is 398.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of vandetanib , a drug used for the treatment of certain types of cancer . Vandetanib targets the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), inhibiting their activity .
Mode of Action
Considering its role as an intermediate in the synthesis of vandetanib , it can be inferred that it may contribute to the overall inhibitory action of Vandetanib on VEGFR and EGFR.
Biochemical Pathways
The compound is involved in the synthesis of Vandetanib, a tyrosine kinase inhibitor . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell division and differentiation. Vandetanib’s inhibition of these enzymes can lead to a decrease in tumor growth and progression .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be less relevant than those of the final drug product, vandetanib .
Result of Action
As an intermediate in the synthesis of Vandetanib It contributes to the overall therapeutic effect of vandetanib, which includes inhibition of angiogenesis (the formation of new blood vessels), thereby slowing tumor growth .
Action Environment
The action environment of the compound is primarily the chemical reactions involved in the synthesis of Vandetanib . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other reactants or catalysts in the reaction mixture.
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(22)20-11-9-14(10-12-20)19-27(23,24)15-7-5-13(6-8-15)16(21)25-4/h5-8,14,19H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJNCXRRJEOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112995 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[4-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-19-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[4-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[4-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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